molecular formula C13H17NO4 B1322776 Boc-2-amino-6-methylbenzoic acid CAS No. 269391-47-1

Boc-2-amino-6-methylbenzoic acid

Cat. No. B1322776
CAS RN: 269391-47-1
M. Wt: 251.28 g/mol
InChI Key: GSCDUSGXLJHYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-amino-6-methylbenzoic acid is a derivative of 2-amino-6-methylbenzoic acid, which is also known as 6-Methylanthranilic acid . The Boc (tert-butyloxycarbonyl) group is a protective group often used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-2-amino-6-methylbenzoic acid, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of 2-amino-6-methylbenzoic acid is C8H9NO2, and its molecular weight is 151.1626 . The Boc-2-amino-6-methylbenzoic acid has a molecular formula of C13H17NO4 and a molecular weight of 251.28 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines can be cleaved under anhydrous acidic conditions .


Physical And Chemical Properties Analysis

2-Amino-6-methylbenzoic acid is a solid at 20°C . Its melting point is 128-130°C (dec.) . It is soluble in methanol .

Mechanism of Action

Target of Action

Boc-2-amino-6-methylbenzoic acid is a biochemical reagent It’s known that the compound is used in proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

The Boc (tert-butyloxycarbonyl) group in Boc-2-amino-6-methylbenzoic acid is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable towards most nucleophiles and bases . The Boc group can be removed using specific deprotection strategies, such as the use of oxalyl chloride . This process allows the amino group to interact with other compounds in a controlled manner.

Biochemical Pathways

The compound plays a significant role in peptide synthesis , which is a crucial process in the production of proteins. Proteins, in turn, are involved in numerous biochemical pathways in the body.

Result of Action

Given its role in peptide synthesis , it can be inferred that the compound may influence protein production and, consequently, various cellular functions.

Safety and Hazards

Boc-2-amino-6-methylbenzoic acid may cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The Boc group continues to play an important role in peptide synthesis and is considered one of the most commonly used protective groups for amines . Future research may focus on the development of new methods for the synthesis and deprotection of Boc-protected amines .

properties

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCDUSGXLJHYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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